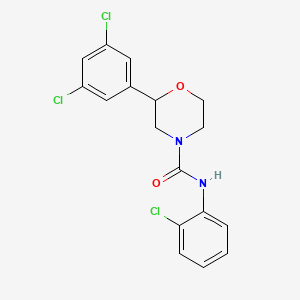
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C17H15Cl3N2O2 and its molecular weight is 385.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, a compound with the CAS number 1421522-79-3, is notable for its structural features, including a morpholine ring and multiple chlorinated phenyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl3N2O2 |
| Molecular Weight | 385.7 g/mol |
| CAS Number | 1421522-79-3 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound demonstrated dose-dependent apoptosis induction, with flow cytometry assays revealing increased levels of p53 expression and caspase-3 cleavage, which are indicative of apoptotic pathways being activated .
Key Findings:
- Cytotoxicity: The compound exhibited IC50 values in the micromolar range against MCF-7 and MEL-8 cells.
- Mechanism of Action: The activation of apoptotic pathways suggests a potential mechanism involving the disruption of cellular homeostasis and DNA damage response.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, particularly against resistant strains .
Antimicrobial Efficacy:
- MIC Values: Reported as low as 0.22 to 0.25 µg/mL for certain derivatives.
- Target Pathogens: Effective against Staphylococcus aureus and Staphylococcus epidermidis, among others.
Case Studies and Research Findings
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-12-7-11(8-13(19)9-12)16-10-22(5-6-24-16)17(23)21-15-4-2-1-3-14(15)20/h1-4,7-9,16H,5-6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWQFUPWNTMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2Cl)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














